molecular formula C15H20O B1293201 Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone CAS No. 898793-45-8

Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone

Cat. No.: B1293201
CAS No.: 898793-45-8
M. Wt: 216.32 g/mol
InChI Key: WOPVFPDAHLIWBG-UHFFFAOYSA-N
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Description

Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone (CAS 898793-45-8) is an organic compound with the molecular formula C15H20O and a molecular weight of 216.32 g/mol . This aromatic ketone features a cyclobutyl ring attached to a ketone group and a 2,3-dimethylphenyl-substituted ethyl chain, making it a valuable intermediate in organic synthesis and pharmaceutical research . Compounds with this structural motif are frequently explored as building blocks in drug development. Research on similar cyclobutyl ketone derivatives has shown potential in the synthesis of active pharmaceutical ingredients, such as antidepressants, where the structure serves as a crucial scaffold for creating biologically active molecules . In organic synthesis, this ketone can undergo various reactions, including nucleophilic additions with Grignard reagents to form alcohols, aldol condensations to form β-hydroxy ketones, and reduction of the ketone group, offering versatile pathways to more complex structures . The compound must be used exclusively by qualified professionals in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

IUPAC Name

1-cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-5-3-6-13(12(11)2)9-10-15(16)14-7-4-8-14/h3,5-6,14H,4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPVFPDAHLIWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644660
Record name 1-Cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-45-8
Record name 1-Cyclobutyl-3-(2,3-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone typically involves the use of cyclobutyl and 2,3-dimethylphenyl precursors. One common method is the Friedel-Crafts acylation reaction, where cyclobutyl ketone is reacted with 2,3-dimethylphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or alcohols, depending on the oxidizing agent used.

    Reduction: Reduction of this ketone can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products:

    Oxidation: Carboxylic acids or alcohols.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones or alcohols.

Scientific Research Applications

Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone is utilized in several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving ketones.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclobutyl and 2,3-dimethylphenyl groups can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Based Ketones

a) Cyclobutyl 2,3-Dimethylphenyl Ketone
  • Molecular Formula : Likely C₁₃H₁₆O (estimated).
  • Shorter chain length may lower solubility in polar solvents compared to the target compound .
b) 3-Chlorophenyl Cyclobutyl Ketone
  • Structure : Cyclobutyl group attached to a 3-chlorophenyl ring.
  • Key Differences :
    • The electron-withdrawing chlorine substituent enhances electrophilicity at the ketone, increasing reactivity in nucleophilic additions compared to the dimethylphenyl analog.
    • Chlorine’s higher polarity may improve solubility in aprotic solvents .
c) Cyclobutyl 2-(Thiomorpholinomethyl)phenyl Ketone (CAS: 898782-54-2)
  • Structure : Cyclobutyl ketone with a thiomorpholine (sulfur-containing) substituent.
  • Key Differences :
    • The thiomorpholine group introduces hydrogen-bonding capability and basicity, altering solubility and biological activity.
    • Sulfur’s polarizability may stabilize charge-transfer interactions, unlike the inert dimethylphenyl group in the target compound .

Cyclic Ketones with Different Ring Sizes

a) 2-Methylcyclohexanone
  • Structure : Six-membered cyclohexane ring with a methyl substituent.
  • Key Differences: Reduced ring strain compared to cyclobutane, leading to higher thermal stability. Larger ring size allows for more conformational flexibility, affecting reaction pathways (e.g., enolate formation) .
b) 2,2-Dimethylcyclohexanone
  • Structure : Cyclohexane ring with two methyl groups at the 2-position.
  • Key Differences :
    • Increased steric hindrance around the ketone reduces reactivity in sterically demanding reactions.
    • Higher molecular symmetry may influence crystallinity and melting point .

Aromatic Substituent Variants

a) 2,3-Difluorophenyl Cyclopropyl Ketone (CAS: 1609347-18-3)
  • Structure : Cyclopropane ring attached to a 2,3-difluorophenyl group.
  • Key Differences :
    • Cyclopropane’s higher ring strain increases reactivity in ring-opening reactions.
    • Fluorine’s electronegativity enhances ketone electrophilicity compared to dimethylphenyl .
b) Phenyl 2-Bromo-2-(3-Butylcyclobutylidene)acetate
  • Structure : Cyclobutylidene (unsaturated cyclobutane) core with bromine and ester groups.
  • Key Differences :
    • The α-bromoester moiety enables diverse reactivity (e.g., elimination, substitution), unlike the saturated ethyl ketone.
    • Conjugated double bond in the cyclobutylidene ring alters electronic properties .

Research Findings and Implications

  • Synthetic Accessibility : Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone is synthesized via methods similar to other cyclobutane derivatives (e.g., [2+2] cycloadditions), but its ethyl spacer and bulky aryl group may necessitate optimized purification steps (e.g., silica gel chromatography) .
  • Reactivity Trends: Cyclobutane’s ring strain enhances reactivity in ring-opening or rearrangement reactions compared to cyclohexanones . Dimethylphenyl’s electron-donating groups deactivate the ketone toward nucleophilic attacks relative to halogenated analogs .
  • Physicochemical Properties: The ethyl chain likely improves solubility in nonpolar solvents compared to shorter-chain analogs. Steric effects from the dimethylphenyl group may hinder crystallization, resulting in oily consistency (observed in related compounds) .

Biological Activity

Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H20O
  • Functional Groups : Contains a ketone group and a cyclobutyl ring attached to a 2-(2,3-dimethylphenyl)ethyl chain.

The structural uniqueness of this compound influences its reactivity and interactions with biological targets. The presence of the ketone functional group enhances its chemical reactivity, making it a valuable intermediate in organic synthesis and a candidate for pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action involves:

  • Enzyme Interaction : The ketone group can form hydrogen bonds with active sites of enzymes, modulating their activity.
  • Hydrophobic Interactions : The cyclobutyl and 2,3-dimethylphenyl groups can interact with hydrophobic pockets in proteins, influencing their conformation and function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further pharmacological studies.
  • Analgesic Properties : Investigated for its analgesic effects in various models.
  • Interaction with Biomolecules : Demonstrated potential interactions with various biomolecules that could lead to therapeutic applications.

Applications in Medicinal Chemistry

This compound is being explored for various applications in medicinal chemistry:

  • Drug Development : It serves as a precursor for synthesizing new therapeutic agents targeting inflammatory diseases .
  • Organic Synthesis : Utilized as an intermediate in the synthesis of complex organic molecules, particularly those with potential biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential therapeutic applications of this compound:

  • Enzyme-Catalyzed Reactions : Research has shown that this compound can participate in enzyme-catalyzed reactions involving ketones, which are crucial for understanding its biochemical pathways.
  • Pharmacological Screening : In vitro studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties .
  • Comparative Studies : Comparative analysis with structurally similar compounds (e.g., cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone) has revealed variations in biological activity based on the substitution patterns on the aromatic ring.

Summary Table of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryPotential effects observed in preliminary studies
AnalgesicInvestigated for pain relief properties
CytotoxicityActivity against cancer cell lines noted
Enzyme InteractionModulates enzyme activity through hydrogen bonding

Q & A

Q. What are the established synthetic routes for Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone, and how are reaction parameters optimized?

Methodological Answer: The compound is commonly synthesized via Friedel-Crafts acylation. Cyclobutanone reacts with a substituted benzoyl chloride (e.g., 2,3-dimethylphenylacetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key optimizations include:

  • Temperature control : Maintaining 0–5°C to minimize side reactions like over-acylation or ring-opening of the cyclobutyl group.
  • Catalyst stoichiometry : A 1:1 molar ratio of AlCl₃ to acyl chloride ensures efficient activation.
  • Solvent selection : Dichloromethane or nitrobenzene enhances electrophilic substitution. Post-reaction, quenching with ice-water followed by column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yields typically range from 65–80% .

Table 1: Representative Synthetic Conditions

CatalystSolventTemp (°C)Yield (%)
AlCl₃CH₂Cl₂0–575
FeCl₃Toluene2560

Q. How do structural features (cyclobutyl ring, dimethylphenyl group) influence the compound’s reactivity?

Methodological Answer:

  • Cyclobutyl ring : The strained four-membered ring increases susceptibility to ring-opening under acidic or thermal conditions, necessitating mild reaction environments for stability .
  • Dimethylphenyl group : Electron-donating methyl groups at the 2,3-positions enhance steric hindrance, slowing nucleophilic substitution at the phenyl ring but stabilizing carbocation intermediates in electrophilic reactions . Comparative studies with analogs (e.g., cyclopentyl or unsubstituted phenyl derivatives) reveal reduced reactivity in nucleophilic aromatic substitution due to steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or MS data often arise from impurities or isomerization. To address this:

  • High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₈O) with <2 ppm error.
  • 2D NMR (COSY, HSQC) : Assign stereochemistry and detect minor isomers. For example, NOESY can distinguish between ortho and para methyl group orientations .
  • Dynamic NMR : Monitor ring puckering of the cyclobutyl group at variable temperatures to identify conformational flexibility .

Q. What strategies are used to evaluate the compound’s pharmacological potential?

Methodological Answer:

  • In vitro assays : Screen for enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorescence polarization or SPR (surface plasmon resonance).
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess oxidative degradation pathways .
  • Structure-activity relationship (SAR) : Compare with fluorinated or hydroxylated analogs (e.g., fluoro-hydroxy ketones in ) to identify key pharmacophores.

Table 2: Biological Activity Comparison

DerivativeTarget Enzyme IC₅₀ (μM)Metabolic Half-life (h)
Parent compound12.3 ± 1.22.5
4-Fluoro analog8.9 ± 0.84.1

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking studies (AutoDock Vina) : Model binding to protein active sites (e.g., kinase domains) using the cyclobutyl group as a rigid scaffold.
  • MD simulations (GROMACS) : Simulate 100-ns trajectories to assess stability of ligand-protein complexes.
  • QSAR models : Corrogate substituent effects (e.g., methyl vs. chloro groups) on bioactivity using Hammett σ constants or logP values .

Data Contradiction Analysis

Q. Why do yields vary significantly between batch and continuous-flow syntheses?

Methodological Answer: Batch processes often suffer from heat/mass transfer limitations, leading to side reactions (e.g., dimerization). Continuous-flow systems improve mixing and temperature uniformity, achieving >85% purity . Validate via:

  • HPLC tracking : Monitor intermediate formation at different flow rates.
  • DoE (Design of Experiments) : Optimize parameters (residence time, catalyst loading) using response surface methodology .

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